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Compound of Interest

Compound Name: 5-Bromothiazol-4-amine

CAS No.: 1353101-50-4

Cat. No.: B569822 Get Quote

Executive Summary & Scaffold Analysis
5-Bromothiazol-4-amine is a high-value heterocyclic building block characterized by a "push-

pull" electronic structure. It features a nucleophilic amino group at the C4 position and an

electrophilic bromine atom at the C5 position. This orthogonality allows for versatile library

synthesis, particularly in the development of kinase inhibitors and adenosine receptor

antagonists.

However, the reactivity of the C4-amine is significantly modulated by the electron-withdrawing

nature of the thiazole ring and the adjacent C5-bromine. Unlike electron-rich anilines, this

scaffold acts as a deactivated nucleophile, requiring optimized protocols to achieve high

conversion with electrophiles (acyl chlorides, sulfonyl chlorides, isocyanates) while suppressing

side reactions such as regioselective attack at the ring nitrogen (N3).
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Property Specification Notes

IUPAC Name 5-Bromothiazol-4-amine

CAS Number 1353101-50-4

Molecular Weight 179.04 g/mol

Appearance Off-white to pale yellow solid
Light sensitive; store at -20°C

under inert gas.

pKa (Conjugate Acid) ~2.5 - 3.5 (Predicted)

Significantly lower than aniline

(4.6) due to heteroaromatic

ring and -I effect of Br.

Primary Reactivity Nucleophilic Attack (N4)
Requires base catalysis or

activated electrophiles.

Secondary Reactivity
Pd-Catalyzed Cross-Coupling

(C5)

Suzuki/Stille/Buchwald

coupling at C-Br.

Reactivity Landscape & Mechanistic Insights
The functionalization of 5-bromothiazol-4-amine is governed by three competing factors:

Low Nucleophilicity: The lone pair on the exocyclic nitrogen (N4) is delocalized into the

thiazole ring. The inductive effect of the C5-bromine further reduces electron density, making

the amine sluggish toward weak electrophiles.

Ambident Nucleophilicity (N3 vs. N4): While the exocyclic amine (N4) is the thermodynamic

target for acylation, kinetic control can sometimes lead to transient acylation at the ring

nitrogen (N3), especially with sterically unhindered electrophiles.

C-Br Lability: Harsh conditions (e.g., high temp with strong nucleophiles) can risk displacing

the bromine or causing "halogen dance" rearrangements, although the 4-amino group

generally stabilizes the position.

Pathway Visualization
The following diagram illustrates the decision matrix for functionalizing this scaffold.
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Figure 1: Reactivity landscape of 5-bromothiazol-4-amine with electrophiles. Green nodes

indicate desired stable products; red indicates potential side reactions.

Experimental Protocols
Protocol A: Chemoselective N-Acylation (Amide
Coupling)
Objective: Synthesis of N-(5-bromothiazol-4-yl)amides. Rationale: Standard coupling reagents

(EDC/NHS) are often insufficient due to the poor nucleophilicity of the amine. Using Acid

Chlorides or HATU with a pyridine base is the gold standard.

Reagents:

5-Bromothiazol-4-amine (1.0 equiv)

Acid Chloride (1.2 equiv) OR Carboxylic Acid (1.1 equiv) + HATU (1.2 equiv)

Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

Solvent: Anhydrous DCM or DMF
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Catalyst: DMAP (0.1 equiv) - Critical for sluggish substrates.

Step-by-Step Procedure:

Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve

5-bromothiazol-4-amine (1.0 mmol, 179 mg) in anhydrous DCM (5 mL).

Base Addition: Add Pyridine (3.0 mmol, 240 µL). If the substrate is particularly unreactive,

add DMAP (0.1 mmol, 12 mg).

Electrophile Addition:

Method A (Acid Chloride): Cool the solution to 0°C. Add the acid chloride (1.2 mmol)

dropwise.

Method B (HATU): Pre-activate the carboxylic acid (1.1 mmol) with HATU (1.2 mmol) and

DIPEA (3.0 mmol) in DMF for 10 mins, then add the aminothiazole.

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by

LC-MS (Expect [M+H]+ ~ M_acyl + 179).

Note: If reaction is incomplete after 12h, heat to 50°C. The C-Br bond is stable under

these mild heating conditions.

Work-up: Dilute with EtOAc (20 mL). Wash sequentially with sat. NaHCO3 (2 x 10 mL), water

(10 mL), and brine (10 mL).

Purification: Dry over Na2SO4, concentrate, and purify via silica gel flash chromatography

(Gradient: 0-50% EtOAc/Hexanes).

Protocol B: Sulfonylation (Synthesis of Sulfonamides)
Objective: Synthesis of N-(5-bromothiazol-4-yl)sulfonamides. Rationale: Sulfonyl chlorides are

less reactive toward deactivated amines than acid chlorides. Heating and the use of pyridine as

both solvent and base are often required to drive the reaction to completion.

Step-by-Step Procedure:
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Dissolution: Dissolve 5-bromothiazol-4-amine (1.0 mmol) in anhydrous Pyridine (3 mL).

Addition: Add the sulfonyl chloride (1.2 mmol) in one portion at room temperature.

Heating: Heat the reaction mixture to 60°C for 6–18 hours.

Checkpoint: Monitor TLC/LC-MS. If bis-sulfonylation (N(SO2R)2) is observed, treat the

crude mixture with 1M NaOH/MeOH for 30 mins to hydrolyze the second sulfonyl group

back to the mono-sulfonamide.

Work-up: Pour the reaction mixture into 1M HCl (20 mL) to neutralize the pyridine and

precipitate the product (if solid) or extract with EtOAc.

Purification: Recrystallization from EtOH/Water is often sufficient; otherwise, use column

chromatography.

Protocol C: Urea Formation (Reaction with Isocyanates)
Objective: Synthesis of Thiazolyl Ureas. Rationale: This reaction is typically faster than

acylation and proceeds well in aprotic polar solvents.

Step-by-Step Procedure:

Dissolution: Dissolve 5-bromothiazol-4-amine (1.0 mmol) in anhydrous THF (5 mL).

Addition: Add the Isocyanate (1.1 mmol) dropwise at room temperature.

Catalysis: If no precipitate forms after 1 hour, add 1 drop of Triethylamine.

Isolation: The urea product often precipitates out of the THF solution. Filter the solid, wash

with cold Et2O, and dry under vacuum.

Strategic Workflow: Library Synthesis
When building a library, the order of operations is critical. The 5-Bromo handle allows for

Suzuki-Miyaura coupling, but the free amine can poison Pd catalysts.

Recommended Route:

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b569822?utm_src=pdf-body
https://www.benchchem.com/product/b569822?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b569822?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Electrophilic Trapping (Acylation/Sulfonylation). Protect/functionalize the amine first.

The resulting amide/sulfonamide is a stable, directing group-compatible substrate for Pd

catalysis.

Step 2: C-C Bond Formation. Perform Suzuki coupling on the 5-Br position.
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 High Yield
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Figure 2: Optimal workflow for library synthesis. Functionalizing the amine first prevents

catalyst poisoning during subsequent cross-coupling reactions.
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Problem Root Cause Solution

Low Conversion (<20%) Deactivated Nucleophile

Switch to Acid Chloride instead

of carboxylic acid coupling.

Add DMAP (10 mol%).

Increase temp to 50°C.

Bis-acylation/sulfonylation Excess Electrophile

Use strictly 1.0–1.1

equivalents. If bis-product

forms, treat with mild base

(LiOH/THF) to cleave the

second group.

Regioisomerism (N3 vs N4) Kinetic control

Conduct reaction at 0°C

initially. Use bulky bases

(DIPEA) to sterically hinder N3

attack.

Hydrolysis of Electrophile Wet Solvents

Use anhydrous solvents and

keep under Argon/Nitrogen

atmosphere.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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